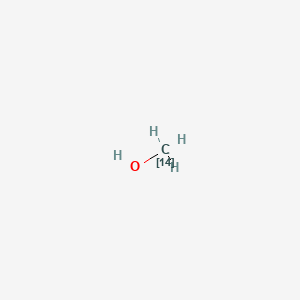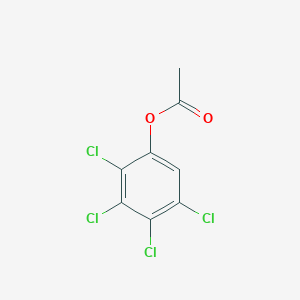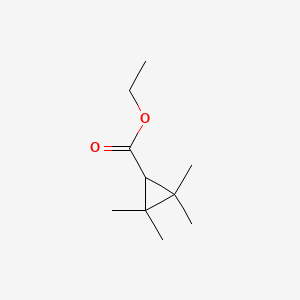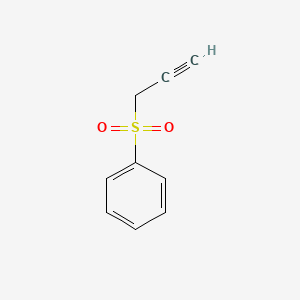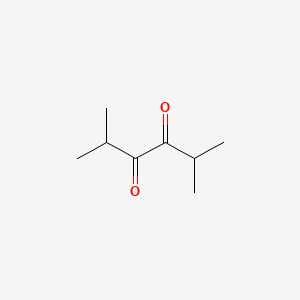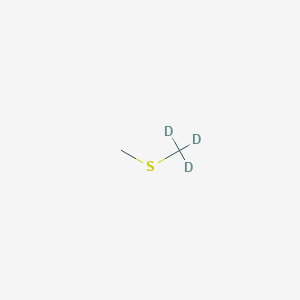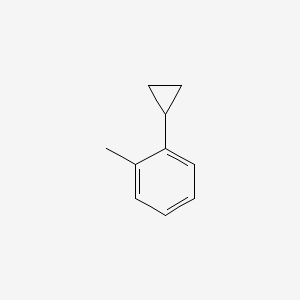![molecular formula C10H9NO2 B1616568 2-エチル-ベンゾ[d][1,3]オキサジン-4-オン CAS No. 2916-09-8](/img/structure/B1616568.png)
2-エチル-ベンゾ[d][1,3]オキサジン-4-オン
概要
説明
2-Ethyl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by a benzene ring fused to an oxazine ring, with an ethyl group attached to the second position
科学的研究の応用
2-Ethyl-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
作用機序
Target of Action
Similar compounds have been shown to exhibit inhibitory activity towards the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the function of serine proteases .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against cancer cells .
生化学分析
Biochemical Properties
It is known that quinazolinone derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins . For instance, some quinazolinone derivatives have been found to inhibit the serine protease human leukocyte elastase , which could suggest a similar interaction for 2-Ethyl-benzo[d][1,3]oxazin-4-one.
Cellular Effects
Some benzoxazinone derivatives have shown antiproliferative activity against cancer cells . This suggests that 2-Ethyl-benzo[d][1,3]oxazin-4-one might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is synthesized through the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This process might influence its interactions with biomolecules and its effects on enzyme activity and gene expression.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-benzo[d][1,3]oxazin-4-one can be synthesized through several methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method is efficient and can be performed under mild conditions. Another method involves the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides . This approach is notable for its good yields and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for 2-Ethyl-benzo[d][1,3]oxazin-4-one are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Ethyl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The compound can participate in substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and orthoesters are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Various substituted benzoxazinone derivatives.
類似化合物との比較
2-Ethyl-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives:
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: This compound has similar anticancer properties but differs in its reactivity towards nucleophiles and electrophiles.
Quinazolinone derivatives: These compounds share a similar core structure but exhibit different biological activities, such as antioxidant and anti-inflammatory properties.
The uniqueness of 2-Ethyl-benzo[d][1,3]oxazin-4-one lies in its specific substitution pattern and its ability to act as a protease inhibitor, which distinguishes it from other similar compounds.
特性
IUPAC Name |
2-ethyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYVWFIGYFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358977 | |
| Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-09-8 | |
| Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benz[f]isoquinoline](/img/structure/B1616488.png)
